N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine
Description
Properties
IUPAC Name |
4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGMOKCQHOYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation and Functionalization
The thiazole scaffold is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-halocarbonyl compounds with thiourea derivatives. For this compound, the thiazole ring is functionalized at the 4-position with pyridin-3-yl. A modified approach from the masitinib patent employs 5-(pyridin-3-yl)thiazol-2-amine as a key intermediate. This precursor is synthesized by reacting 2-bromo-1-(pyridin-3-yl)ethan-1-one with thiourea in ethanol under reflux, yielding the thiazole-2-amine core.
Coupling with Nitro-Substituted Benzene Derivatives
The thiazole-2-amine intermediate is subsequently coupled with a nitro-substituted benzene derivative to introduce the diamine backbone. In a method analogous to the synthesis of 6-methyl-N1-(5-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine, 4-nitroaniline derivatives are alkylated or arylated at the para position. For example, 2-bromo-4-nitroacetanilide reacts with 5-(pyridin-3-yl)thiazol-2-amine in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate, to form N-(4-nitro-2-methylphenyl)-5-(pyridin-3-yl)thiazol-2-amine.
Reduction of Nitro to Amine
The final step involves reducing the nitro group to an amine. Two predominant methods are documented:
- Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under hydrogen gas at 50 psi, though yields are moderate (70–75%) due to over-reduction side reactions.
- Chemical Reduction : A highly efficient approach employs zinc powder in acetic acid and ethanol. For instance, dissolving N-(4-nitro-2-methylphenyl)-5-(pyridin-3-yl)thiazol-2-amine in ethanol with acetic acid and activated zinc powder under reflux for 12 hours achieves 92% yield of the target diamine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity and temperature. The coupling step between thiazole-2-amine and nitrobenzene derivatives proceeds optimally in DMF at 80–90°C, achieving >85% conversion. Lower temperatures (e.g., 60°C) result in incomplete reactions, while higher temperatures promote decomposition.
Catalytic Systems
The use of stannous chloride (SnCl₂) in hydrochloric acid, as reported in pyrimidine analogues, offers an alternative reduction method. However, zinc powder in acetic acid outperforms SnCl₂ in scalability and cost-effectiveness, particularly for industrial applications.
Analytical Characterization
Spectroscopic Data
Purity and Yield
Recrystallization from methylene chloride or ethyl acetate yields >95% pure product, as confirmed by HPLC. Industrial-scale batches report consistent yields of 88–92%.
Applications and Derivative Synthesis
This compound serves as a precursor for kinase inhibitors. In the masitinib synthesis, it reacts with 4-((4-methylpiperazin-1-yl)methyl)benzoic acid to form a tertiary amide via acyl chloride intermediates. Further sulfonylation or alkylation at the secondary amine generates derivatives with enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted thiazole and pyridine derivatives .
Scientific Research Applications
N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Thiazole vs. Pyrimidine Derivatives
- Imatinib Impurity 6 (2-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine): Replacing the thiazole ring with a pyrimidine alters electronic properties and binding interactions. However, the thiazole’s sulfur atom may improve membrane permeability due to increased lipophilicity .
- N'-[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine: This compound features a thiazole-pyrimidine hybrid structure. The dimethylamino group on the benzene ring enhances solubility compared to the unsubstituted benzene-1,4-diamine in the target compound .
Thiazole vs. Imidazole Derivatives
- N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine : Replacing thiazole with imidazole introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. The methylthio group in this derivative may enhance metabolic stability compared to the unsubstituted thiazole in the target compound .
- 48m (N1-(4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)benzene-1,4-diamine) : Demonstrated utility in kinase inhibition studies, suggesting that imidazole derivatives might exhibit distinct selectivity profiles compared to thiazole analogs .
Positional Isomerism in Pyridinyl Substituents
- N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine (CAS 315702-89-7): A positional isomer of the target compound with the pyridine ring attached at the 2-position instead of 3. This minor structural change can significantly alter molecular dipole moments and binding affinities. For example, pyridin-2-yl groups often participate in stronger metal coordination, which may influence catalytic or enzymatic interactions .
Benzoxazole and Oxazole Derivatives
- For instance, N1-(5-Fluorobenzo[d]oxazol-2-yl)benzene-1,4-diamine (3b) showed anti-inflammatory activity via IL-6/IL-1β modulation, suggesting that bioactivity is sensitive to heterocycle choice .
Substituent Effects on the Benzene Ring
- This contrasts with the simpler pyridinyl-thiazole motif in the target compound .
- N1-(5-Methoxybenzo[d]oxazol-2-yl)benzene-1,4-diamine (3g) : Methoxy substituents on the benzoxazole ring improve metabolic stability by blocking oxidative degradation sites, a strategy applicable to thiazole derivatives .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its complex structure and diverse biological activities. This article explores its biological activity, including anti-cancer properties, DNA interaction capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H14N4S
- Molecular Weight : 282.36 g/mol
- IUPAC Name : this compound
The structure features a benzene ring substituted with a thiazole and pyridine moiety, along with two amine groups at the 1 and 4 positions. This unique arrangement contributes to its biological activity.
Anti-Angiogenic Properties
Research indicates that this compound exhibits anti-angiogenic properties. Angiogenesis is a critical process in tumor growth and metastasis, and inhibiting this process can be a viable strategy in cancer therapy. Studies have shown that this compound can effectively inhibit the formation of new blood vessels, which is crucial for tumor survival and growth.
DNA Interaction
The compound has demonstrated potential in DNA cleavage assays , suggesting its utility in cancer therapy or as a molecular tool for studying DNA interactions. The interaction studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics with biological macromolecules like proteins and nucleic acids.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 6-Methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine | 0.99 | Contains a methyl group; different amine position |
| N-(2,6-Dimethylphenyl)-4-phenylthiazol-2-amine | 0.90 | Dimethyl substitution; phenyl group instead of pyridine |
| 4-(Pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine | 0.88 | Variation in aromatic substitutions; different thiazole position |
| N1-(4-Phenylthiazol-2-yl)benzene-1,3-diamine | 0.88 | Lacks pyridine; different amine positioning |
| N1-(4-Phenylthiazol-2-yl)benzene-1,4-diamine | 0.86 | Similar structure but different substitutions |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Anti-Cancer Activity : In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines by inducing apoptosis.
- DNA Cleavage Assays : The compound has been tested for its ability to cleave plasmid DNA, indicating its potential as an anti-cancer agent through targeted DNA interaction.
- Binding Studies : Interaction with target proteins has been characterized using fluorescence spectroscopy, revealing strong binding affinities that suggest a mechanism of action relevant to therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example, a multi-step procedure involves condensing 3-aminopyridine with a thiazole precursor, followed by coupling with 1,4-phenylenediamine under acidic conditions (e.g., HCl in ethanol at 160°C) . Key factors include temperature control (160°C for cyclization) and stoichiometric ratios (e.g., 1:1.5 molar ratio of aryl halide to diamine) to minimize byproducts. Purification often requires flash chromatography (SiO₂, CH₂Cl₂/EtOH 90:10) .
Q. How is the molecular structure of this compound validated, and which crystallographic tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL refine structural parameters, while Mercury visualizes bond distances, angles, and intermolecular interactions (e.g., π-π stacking between pyridine and benzene rings) . For accurate refinement, high-resolution data (≤ 1.0 Å) and twinning analysis (via SHELXD) are critical to resolve potential disorder in the thiazole moiety .
Q. What spectroscopic techniques are used to characterize this compound, and how are contradictions in data resolved?
- Methodology :
- Mass Spectrometry : High-resolution Q-TOF MS confirms the molecular ion ([M+H]⁺) with <5 ppm mass error. Discrepancies between theoretical and observed masses may arise from isotopic patterns or adduct formation .
- NMR : Aromatic proton signals (δ 6.8–8.5 ppm) distinguish pyridine, thiazole, and benzene environments. Overlapping peaks can be deconvoluted using 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. How does the electronic structure of the thiazole-pyridine moiety influence binding to biological targets (e.g., kinases)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The thiazole’s electron-deficient nature enhances π-backbonding with metal ions in kinase active sites, as shown in analogous imidazole derivatives . Experimental validation involves competitive binding assays (e.g., fluorescence polarization) using truncated kinase domains .
Q. What strategies mitigate off-target effects in pharmacological studies of this compound?
- Methodology :
- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases at 1 µM) to identify selectivity hotspots. For example, replacing the pyridine with bulkier substituents (e.g., cyclopropylmethyl) reduces off-target binding to c-Jun N-terminal kinase (JNK3) .
- Metabolite Tracking : Use LC-MS/MS to monitor in vitro metabolites (e.g., oxidative cleavage of the thiazole ring) and adjust substituents to enhance metabolic stability .
Q. How can computational models predict the compound’s solubility and bioavailability?
- Methodology : Molecular dynamics simulations (e.g., Desmond) calculate logP (≈2.1) and aqueous solubility (≈0.1 mg/mL). Adjustments like adding polar groups (e.g., -OH or -NH₂) to the benzene ring improve solubility but may reduce membrane permeability .
Q. What are the challenges in resolving crystallographic disorder in derivatives of this compound?
- Methodology : Disorder in flexible substituents (e.g., methylthio groups) is addressed by refining occupancy ratios in SHELXL and validating thermal parameters (B-factors). For severe cases, low-temperature data collection (100 K) and TWINLAW commands resolve twin domains .
Data Contradictions and Resolution
Q. How are discrepancies between computational predictions and experimental bioactivity data reconciled?
- Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. For example, overprediction of JNK3 inhibition may arise from improper protonation states of the pyridine nitrogen. Adjust pKa values (predicted ≈5.2) using MarvinSketch and re-run simulations .
Q. Why do synthetic yields vary significantly across reported methods, and how can reproducibility be improved?
- Root Cause : Sensitivity to trace moisture or oxygen in coupling steps. For instance, Pd-catalyzed reactions require rigorously anhydrous solvents (e.g., degassed DMF) and inert atmospheres .
- Solution : Standardize protocols (e.g., glovebox use) and characterize intermediates via TLC or inline IR spectroscopy to monitor reaction progress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
